Isomer-Dependent Cytotoxicity: α-[Ru(azpy)₂Cl₂] Is ~10-Fold More Potent Than the β Isomer Across Seven Human Tumor Cell Lines
In ruthenium(II) complexes of 2-phenylazopyridine, the geometric isomerism of the [Ru(azpy)₂Cl₂] scaffold dictates cytotoxicity with >10-fold potency differences [1]. The α isomer (Cl, Npyridine, Nazo in cis,trans,cis configuration) exhibits very high cytotoxicity, on the order of magnitude of cisplatin, whereas the β isomer (cis,cis,cis configuration) is a factor of 10 less cytotoxic [1][2]. This trend was validated across seven human tumor cell lines (MCF-7, EVSA-T, WIDR, IGROV, M19, A498, H266) and extends to substituted analogs [Ru(tazpy)₂Cl₂] and [Ru(mazpy)₂Cl₂], confirming that the structure–activity relationship is intrinsic to the azpy ligand geometry, not merely the metal center [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) in human tumor cell lines |
|---|---|
| Target Compound Data | α-[Ru(azpy)₂Cl₂]: very high cytotoxicity (comparable to cisplatin); α-[Ru(azpy)₂(mal)] and α-[Ru(azpy)₂(cbdca)]: IC₅₀ = 0.9–10 μM in A2780 [3] |
| Comparator Or Baseline | β-[Ru(azpy)₂Cl₂]: factor of 10 less cytotoxic than α isomer [1]; cisplatin: IC₅₀ comparable to α-azpy complexes in A2780 [3]; carboplatin: less active than α-azpy complexes [3] |
| Quantified Difference | α isomer is approximately 10-fold more cytotoxic than β isomer [1]; α-azpy-Ru complexes have IC₅₀ values (0.9–10 μM) comparable to cisplatin and superior to carboplatin [3] |
| Conditions | MTT assay; human tumor cell lines: MCF-7 (breast), EVSA-T (breast), WIDR (colon), IGROV (ovarian), M19 (melanoma), A498 (renal), H266 (lung) [1]; A2780 human ovarian carcinoma [3] |
Why This Matters
Users procuring 2-(phenylazo)pyridine for anticancer metallodrug development must specify and verify the isomeric form (α vs. β) of the resulting complex, as a >10-fold loss in potency may occur if the wrong isomer is obtained, directly impacting biological screening outcomes and structure–activity relationship (SAR) validity.
- [1] Hotze, A. C. G.; et al. Structure-Dependent in Vitro Cytotoxicity of the Isomeric Complexes [Ru(L)₂Cl₂] (L = o-Tolylazopyridine and 4-Methyl-2-phenylazopyridine) in Comparison to [Ru(azpy)₂Cl₂]. J. Biol. Inorg. Chem. 2004, 9, 354–364. DOI: 10.1007/s00775-004-0531-6. α isomer: very high cytotoxicity; β isomer: factor 10 less cytotoxic. View Source
- [2] Velders, A. H.; et al. Strong Differences in the in Vitro Cytotoxicity of Three Isomeric Dichlorobis(2-phenylazopyridine)ruthenium(II) Complexes. Inorg. Chem. 2000, 39, 2966–2967. α-[Ru(azpy)₂Cl₂] cytotoxicity on the order of cisplatin; β and γ isomers much lower. View Source
- [3] Hotze, A. C. G.; Velders, A. H.; et al. New Cytotoxic and Water-Soluble Bis(2-phenylazopyridine)ruthenium(II) Complexes. J. Med. Chem. 2003, 46, 1742–1750. DOI: 10.1021/jm020465z. IC₅₀ = 0.9–10 μM in A2780; activity comparable to cisplatin, higher than carboplatin. View Source
